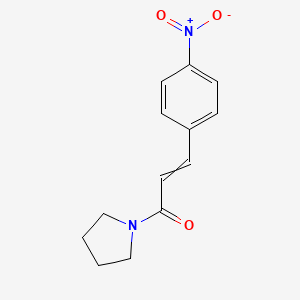
3-(4-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a nitrophenyl group attached to a prop-2-en-1-one backbone, with a pyrrolidine ring substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves a condensation reaction between 4-nitrobenzaldehyde and 1-pyrrolidinylacetone. The reaction is catalyzed by a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the enone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The enone moiety can participate in nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbon-carbon double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted enones with various nucleophiles.
科学的研究の応用
Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds.
Materials Science: In the development of organic electronic materials.
Chemical Biology: As a probe for studying enzyme-catalyzed reactions involving enones.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The nitrophenyl group can participate in electron transfer reactions, while the enone moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids. These interactions can modulate the activity of enzymes or other biological targets.
類似化合物との比較
- (E)-3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- (E)-3-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
Uniqueness: (E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its methoxy and chloro analogs. This makes it particularly useful in applications requiring specific redox or nucleophilic characteristics.
特性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
3-(4-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H14N2O3/c16-13(14-9-1-2-10-14)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,1-2,9-10H2 |
InChIキー |
DXRDBEPLCGUYCF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-iodo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B14791173.png)
![Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14791182.png)
![3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B14791188.png)
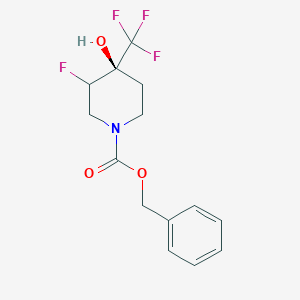
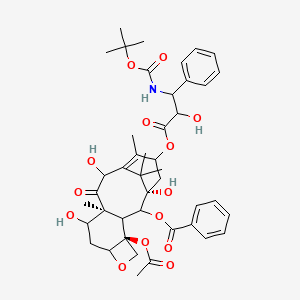
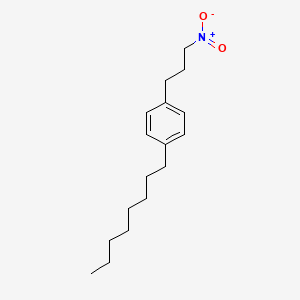
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14791219.png)
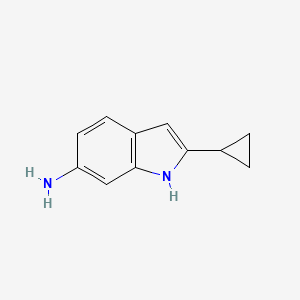
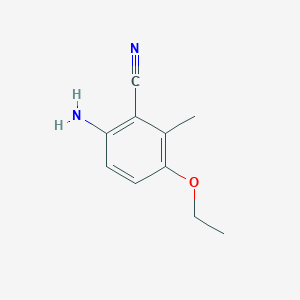
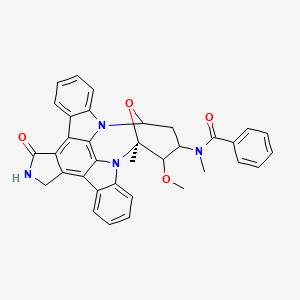
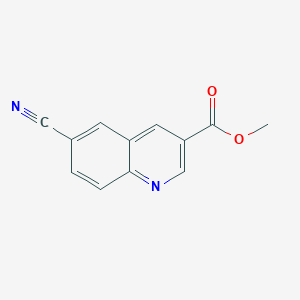
![Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B14791245.png)
![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)
